3-(6-Isopropylpyridin-3-yl)-4-methylaniline
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Overview
Description
3-(6-Isopropylpyridin-3-yl)-4-methylaniline is an organic compound that belongs to the class of aniline derivatives This compound features a pyridine ring substituted with an isopropyl group at the 6-position and a methyl group at the 4-position, along with an aniline moiety at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Isopropylpyridin-3-yl)-4-methylaniline can be achieved through several methods, including:
Suzuki–Miyaura Coupling: This method involves the coupling of a boronic acid derivative with a halogenated pyridine under palladium catalysis. The reaction conditions typically include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.
Directed Ortho-Metalation (DoM): . The reaction conditions often involve the use of strong bases like butyllithium and subsequent quenching with electrophiles.
Industrial Production Methods
Industrial production of this compound may involve scalable versions of the above synthetic routes, optimized for yield and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(6-Isopropylpyridin-3-yl)-4-methylaniline undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Hydrogenation catalysts (e.g., palladium on carbon), sodium borohydride.
Substitution: Halogenating agents, alkylating agents, and nucleophiles.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted compounds depending on the specific reagents and conditions used.
Scientific Research Applications
3-(6-Isopropylpyridin-3-yl)-4-methylaniline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(6-Isopropylpyridin-3-yl)-4-methylaniline involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-(6-Isopropylpyridin-3-yl)-4-methylaniline: can be compared with other aniline derivatives and pyridine-based compounds, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields .
Properties
Molecular Formula |
C15H18N2 |
---|---|
Molecular Weight |
226.32 g/mol |
IUPAC Name |
4-methyl-3-(6-propan-2-ylpyridin-3-yl)aniline |
InChI |
InChI=1S/C15H18N2/c1-10(2)15-7-5-12(9-17-15)14-8-13(16)6-4-11(14)3/h4-10H,16H2,1-3H3 |
InChI Key |
ZMPJVKXRBAMBTK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N)C2=CN=C(C=C2)C(C)C |
Origin of Product |
United States |
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